molecular formula C10H14ClNO3 B13478489 Methyl3-amino-4-methoxy-5-methylbenzoatehydrochloride

Methyl3-amino-4-methoxy-5-methylbenzoatehydrochloride

Cat. No.: B13478489
M. Wt: 231.67 g/mol
InChI Key: PWQGOLKQHMOXIQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride typically involves the esterification of 3-amino-4-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methylbenzoate
  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 3-amino-5-methylbenzoate

Uniqueness

Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzoate ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 3-amino-4-methoxy-5-methylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2;/h4-5H,11H2,1-3H3;1H

InChI Key

PWQGOLKQHMOXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)N)C(=O)OC.Cl

Origin of Product

United States

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